Cas no 947533-51-9 ([5-(trifluoromethyl)pyridin-3-yl]boronic acid)

[5-(trifluoromethyl)pyridin-3-yl]boronic acid structure
947533-51-9 structure
Product Name:[5-(trifluoromethyl)pyridin-3-yl]boronic acid
CAS-Nr.:947533-51-9
MF:C6H5BF3NO2
MW:190.915611982346
MDL:MFCD09952041
CID:839795
PubChem ID:45158900
Update Time:2024-10-25

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (5-(Trifluoromethyl)pyridin-3-yl)boronic acid
    • (5-Trifluoromethylpyridin-3-yl)boronic acid
    • [5-(trifluoromethyl)pyridin-3-yl]boronic acid
    • 3-Trifluoromethylpyridine-5-boronic acid
    • -5-Trifluoromethylpyridin-3-yl-boronic-acid
    • 5-TRIFLUOROMETHYL-PYRIDINE-3-BORONIC ACID
    • 5-Trifluoromethylpyridine-3-boronic acid
    • 5-(Trifluoromethyl)pyridine-3-boronic acid
    • 3-TRIFLUOROMETHYL-5-PYRIDYL BORONIC ACID
    • 5-(trifluoromethyl)pyridin-3-ylboronic acid
    • [5-(TRIFLUOROMETHYL)-3-PYRIDYL]BORONIC ACID
    • 3-(trifluoromethyl)pyridine-5-boronic acid
    • [5-(trifluoromethyl)-3-pyridinyl]boronic acid
    • (5-trifluor
    • B-[5-(Trifluoromethyl)-3-pyridinyl]boronic acid (ACI)
    • A845084
    • CS-0054394
    • (5-(Trifluoromethyl)pyridin-3-yl)boronicacid
    • DTXSID60669793
    • 5-trifluoromethylpyridine 3-boronic acid
    • AKOS006283523
    • AC-22283
    • PS-9440
    • AB55285
    • AMY6524
    • 947533-51-9
    • SCHEMBL27266
    • FT-0760386
    • MFCD09952041
    • EN300-218528
    • SY009906
    • 5-Trifluoromethylpyridine-3-boronicacid
    • J-513121
    • MDL: MFCD09952041
    • Inchi: 1S/C6H5BF3NO2/c8-6(9,10)4-1-5(7(12)13)3-11-2-4/h1-3,12-13H
    • InChI-Schlüssel: SFBQNNGMEKUJAN-UHFFFAOYSA-N
    • Lächelt: FC(C1C=NC=C(B(O)O)C=1)(F)F

Berechnete Eigenschaften

  • Genaue Masse: 191.03700
  • Monoisotopenmasse: 191.0365431g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 176
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 53.4

Experimentelle Eigenschaften

  • Siedepunkt: 299.9°C at 760 mmHg
  • PSA: 53.35000
  • LogP: -0.21980

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Sicherheitsinformationen

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-1g
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
1g
1017.65CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-5g
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
5g
2968.15CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-500mg
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
500mg
924.37CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0053-250mg
5-Trifluoromethyl-pyridine-3-boronic acid
947533-51-9 97%
250mg
831.08CNY 2021-05-07
Alichem
A242001759-1g
3-(Trifluoromethyl)pyridine-5-boronic acid
947533-51-9 98%
1g
$614.27 2023-08-31
Alichem
A242001759-10g
3-(Trifluoromethyl)pyridine-5-boronic acid
947533-51-9 98%
10g
$2027.53 2023-08-31
Fluorochem
043582-250mg
5-(Trifluoromethyl)pyridin-3-ylboronic acid
947533-51-9 95%
250mg
£70.00 2022-03-01
Fluorochem
043582-1g
5-(Trifluoromethyl)pyridin-3-ylboronic acid
947533-51-9 95%
1g
£150.00 2022-03-01
Chemenu
CM129514-10g
(5-(trifluoromethyl)pyridin-3-yl)boronic acid
947533-51-9 0.95
10g
$230 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EA087-1g
[5-(trifluoromethyl)pyridin-3-yl]boronic acid
947533-51-9 95+%
1g
1774.0CNY 2021-07-15

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water ;  -10 °C
1.3 Reagents: Sodium hydroxide ;  pH 10, rt
1.4 Reagents: Acetic acid ;  pH 5, rt
Referenz
Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions
Clapham, Kate M.; Batsanov, Andrei S.; Bryce, Martin R.; Tarbit, Brian, Organic & Biomolecular Chemistry, 2009, 7(10), 2155-2161

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ,  Sodium hydroxide Solvents: Water ;  pH 5
Referenz
OLED devices with internal outcoupling
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, rt → 80 °C
Referenz
Tetrahydropyrido[4,3-d]pyrimidine derivatives as PI3K inhibitors and their preparation and use for the treatment of PI3K-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triethyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
Referenz
Preparation of bicyclic heteroaryl compounds and their use as kinase inhibitors for treating proliferative diseases and other disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Triisopropyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 3 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Water
1.3 Reagents: Acetic acid ;  pH 5
Referenz
Preparation of heteroaryl derivatives as antimalarial agents
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  rt → -78 °C; 3.5 h, -78 °C; -78 °C → -10 °C
1.2 Reagents: Acetic acid ;  pH 5
Referenz
OLED devices with internal outcoupling
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Butyllithium ,  Trimethyl borate Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 10 min, < -65 °C; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
Cushing's Syndrome: Development of Highly Potent and Selective CYP11B1 Inhibitors of the (Pyridylmethyl)pyridine Type
Emmerich, Juliette; Hu, Qingzhong; Hanke, Nina; Hartmann, Rolf W., Journal of Medicinal Chemistry, 2013, 56(15), 6022-6032

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium acetate ,  Bis(pinacolato)diborane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dichloromethane ,  1,4-Dioxane ;  rt → 90 °C; 21 h, 90 °C
Referenz
Preparation of quinoline derivatives for use as PI3K inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Triethyl borate Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  40 min, -78 °C; < -65 °C; -65 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min
Referenz
Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
Referenz
Preparation of quinazoline derivatives as PI3K modulators
, World Intellectual Property Organization, , ,

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Raw materials

[5-(trifluoromethyl)pyridin-3-yl]boronic acid Preparation Products

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